molecular formula C15H28Cl2N2 B6362033 N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride CAS No. 1240571-74-7

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride

Cat. No.: B6362033
CAS No.: 1240571-74-7
M. Wt: 307.3 g/mol
InChI Key: XVFLDCJSAILLLC-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.

Preparation Methods

The synthesis of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride involves several steps. One common method is the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are selective and do not affect reducible substituents such as nitro and chloride groups during the reduction process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions may produce secondary amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates . In biology and medicine, it may be used in the development of pharmaceuticals, such as antidepressants and analgesics . Additionally, it has applications in the industrial sector, where it can be used in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects . For example, in pharmaceutical applications, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride can be compared with other similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of diethyl and 2-methylpropyl groups, which confer distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it valuable for research and development in fields such as chemistry, biology, medicine, and industry.

Biological Activity

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride is a chemical compound with notable biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H28Cl2N2
  • Molecular Weight : 307.3 g/mol
  • Structure : The compound features two ethyl groups attached to a nitrogen atom, a branched 2-methylpropyl group, and an aniline moiety. The presence of the dihydrochloride form enhances its solubility in polar solvents, facilitating its use in biological studies.

This compound exhibits reactivity characteristic of anilines, particularly through electrophilic aromatic substitution reactions. The dimethylamino group enhances its nucleophilicity, allowing it to engage more readily with electrophiles compared to non-substituted anilines. This reactivity is crucial for its interactions with biological targets, including enzymes and receptors involved in various metabolic pathways.

Biological Activities

Research indicates that this compound may exhibit several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt cellular processes.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The compound's ability to modulate cellular signaling pathways may contribute to its effectiveness in inhibiting tumor growth.
  • Enzyme Interaction : Interaction studies have highlighted the compound's potential to influence enzyme activity, particularly those involved in drug metabolism. This suggests that it could act as a modulator of pharmacokinetic profiles for other therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 20 to 30 µM, indicating substantial cytotoxicity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Enzyme Modulation : Research on enzyme interactions revealed that the compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition may lead to increased plasma concentrations of co-administered drugs, highlighting its relevance in pharmacological studies.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N,N-DimethylanilineC₈H₁₁NSimpler structure; used in dye manufacturing
N,N-Diethyl-4-(aminomethyl)anilineC₁₂H₁₈N₂Lacks branched alkyl group; building block in synthesis
N,N-DiisopropylanilineC₁₂H₁₇NContains isopropyl groups; different solubility profiles

The unique branching and functional groups of this compound may enhance its biological activity compared to these structurally similar compounds.

Properties

IUPAC Name

N,N-diethyl-4-[(2-methylpropylamino)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.2ClH/c1-5-17(6-2)15-9-7-14(8-10-15)12-16-11-13(3)4;;/h7-10,13,16H,5-6,11-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFLDCJSAILLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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